![molecular formula C14H10BrN3O3S B5952108 3-bromo-N-[(4-nitrophenyl)carbamothioyl]benzamide CAS No. 6395-69-3](/img/structure/B5952108.png)
3-bromo-N-[(4-nitrophenyl)carbamothioyl]benzamide
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Overview
Description
3-bromo-N-[(4-nitrophenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C14H10BrN3O3S It is characterized by the presence of a bromine atom, a nitrophenyl group, and a carbamothioyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(4-nitrophenyl)carbamothioyl]benzamide typically involves the following steps:
Bromination: The introduction of a bromine atom into the benzamide structure is achieved through a bromination reaction. This can be done using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent.
Formation of Carbamothioyl Group: The carbamothioyl group is introduced by reacting the brominated benzamide with thiourea under suitable conditions.
Nitration: The nitrophenyl group is introduced through a nitration reaction, typically using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[(4-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
3-bromo-N-[(4-nitrophenyl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-[(4-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitrophenyl and carbamothioyl groups allows for specific interactions with biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-[(2-chloro-4-nitrophenyl)carbamothioyl]benzamide
- 3-bromo-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide
- 3-bromo-4-methoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide
Uniqueness
3-bromo-N-[(4-nitrophenyl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-bromo-N-[(4-nitrophenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3S/c15-10-3-1-2-9(8-10)13(19)17-14(22)16-11-4-6-12(7-5-11)18(20)21/h1-8H,(H2,16,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSBGDYDUAZFDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387608 |
Source
|
Record name | 3-bromo-N-[(4-nitrophenyl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6395-69-3 |
Source
|
Record name | 3-bromo-N-[(4-nitrophenyl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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